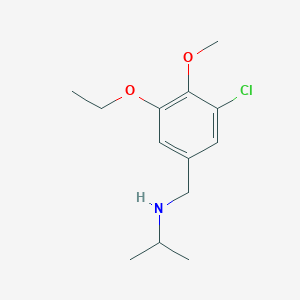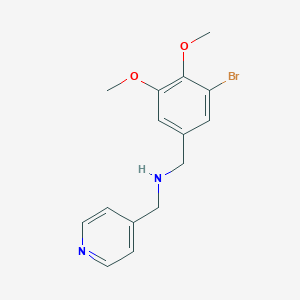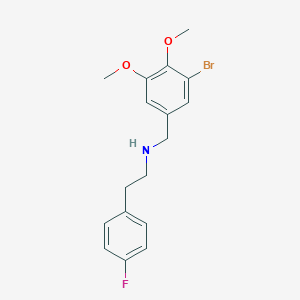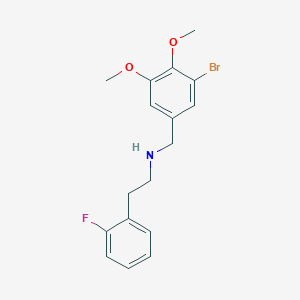![molecular formula C17H26N2O3S B276072 ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B276072.png)
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its significant role in medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-bromo-3-oxobutanoate with 2-aminothiophene under basic conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine moiety can be modified through nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated derivatives of the piperidine moiety.
Aplicaciones Científicas De Investigación
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-aminothiophene-3-carboxylate: A simpler thiophene derivative with similar electronic properties but lacking the piperidine moiety.
3-(Piperidin-1-yl)propanoic acid: Contains the piperidine moiety but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness
ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene ring and the piperidine moiety, which imparts distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H26N2O3S |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
ethyl 5-ethyl-2-(3-piperidin-1-ylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H26N2O3S/c1-3-13-12-14(17(21)22-4-2)16(23-13)18-15(20)8-11-19-9-6-5-7-10-19/h12H,3-11H2,1-2H3,(H,18,20) |
Clave InChI |
MIDNVCWFUYTAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2CCCCC2)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)CCN2CCCCC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B275992.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275993.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B275996.png)
![N-[4-(methylsulfanyl)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B275998.png)


![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)



